1-(3-Chlorophenyl)piperazine
Overview
Description
1-(3-Chlorophenyl)piperazine is a N-arylpiperazine that is piperazine carrying a 3-chlorophenyl substituent at position 1 . It is a metabolite of the antidepressant drug trazodone . It has a role as a drug metabolite, a serotonergic agonist, an environmental contaminant, and a xenobiotic .
Synthesis Analysis
There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular formula of mCPP is C10H13ClN2 . It is a N-arylpiperazine and a member of monochlorobenzenes .
Chemical Reactions Analysis
mCPP showed an irreversible electrochemical oxidation process at +0.65 V on screen-printed carbon electrodes (SPCE) using 0.04 mol L -1 Britton Robinson (BR) buffer solution (pH 7) as the supporting electrolyte .
Physical And Chemical Properties Analysis
The molecular weight of mCPP is 196.68 g/mol . The IUPAC name is this compound .
Scientific Research Applications
Serotonin Receptor Agonist and Antidepressant Drug Metabolite :
- mCPP acts as a potent serotonin receptor agonist and is a known metabolite of the antidepressant drug trazodone. It influences serotonin concentrations and receptor activity in the brain, suggesting its role in antidepressant efficacy and potential direct effects on mood and behavior (Fuller et al., 1981).
Synthesis and Chemical Characterization :
- Synthesis methods for mCPP and its derivatives have been developed, providing a basis for chemical studies and potential pharmaceutical applications (Mai, 2005).
Forensic Applications in Drug Analysis :
- Novel methods for detecting mCPP in biological samples like urine and blood have been established, which are crucial for forensic and drug abuse studies (Chang et al., 2017).
Metabolism and Toxicological Detection :
- Studies on mCPP's metabolism and its detection in biological samples, differentiating it from precursor drugs like trazodone, are significant for understanding its pharmacokinetics and toxicological profile (Staack & Maurer, 2003).
Anticancer Potential :
- Some mCPP derivatives have shown promising antiproliferative effects against cancer cells, indicating potential for development as anticancer agents (Yurttaş et al., 2014).
Rapid Screening in Forensic Samples :
- A fast and portable electrochemical method for detecting mCPP in forensic samples has been developed, contributing to more efficient drug analysis in legal and forensic contexts (Silva et al., 2021).
Neuropharmacological Effects :
- mCPP infusion into the hippocampus of animals has shown to produce an anxiogenic-like effect, implicating its role in modulating anxiety-related behaviors (Whitton & Curzon, 2005).
Biological Properties and Drug Development :
- Research on the structural, electronic, and biological properties of mCPP derivatives has implications for drug development, particularly in the field of cancer treatment (Bhat et al., 2018).
Behavioral and Emotional Responses in Animals :
- mCPP enhances emotional responses towards novel and aversive environments in animal models, supporting its influence on serotonin activity and behavioral regulation (Griebel et al., 1991).
Antimicrobial Activity :
- Piperazine derivatives, including mCPP, have been evaluated for their antimicrobial activity, indicating potential for developing new antimicrobials (Patil et al., 2021).
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)piperazine, also known as mCPP, is the 5-HT2C serotonin receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
mCPP acts as an agonist at the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, mCPP binds to the 5-HT2C receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
It is known that mcpp has an affinity for multiple neurotransmitter receptor binding sites in human brain membranes This suggests that mCPP may influence several biochemical pathways related to these receptors
Pharmacokinetics
It is known that mcpp is a metabolite of certain antidepressant medications, such as trazodone . This suggests that mCPP may be produced in the body following the administration of these medications. The impact of these ADME properties on the bioavailability of mCPP is currently unclear and warrants further investigation.
Result of Action
The action of mCPP at the 5-HT2C receptor induces hypophagia in both food-deprived and freely feeding rats . Hypophagia refers to decreased food intake. This suggests that mCPP may have potential applications in the management of feeding behaviors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVKMTVMIZMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride) | |
Record name | 1-(3-Chlorophenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045138 | |
Record name | 1-(3-Chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6640-24-0 | |
Record name | 1-(3-Chlorophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6640-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Chlorophenylpiperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12110 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6640-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(m-chlorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-CHLOROPHENYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REY0CNO998 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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